molecular formula C18H20N2O4 B4922298 3-nitro-N-(4-pentoxyphenyl)benzamide

3-nitro-N-(4-pentoxyphenyl)benzamide

Cat. No.: B4922298
M. Wt: 328.4 g/mol
InChI Key: NENSHKFOQNKILF-UHFFFAOYSA-N
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Description

3-nitro-N-(4-pentoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group at the 3-position of the benzamide core and a pentoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-pentoxyphenyl)benzamide typically involves a multi-step process:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Amination: Nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.

    Acylation: Aniline undergoes acylation with benzoyl chloride to form benzamide.

    Etherification: The final step involves the etherification of the benzamide with 4-pentoxyphenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-pentoxyphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-amino-N-(4-pentoxyphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

3-nitro-N-(4-pentoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism by which 3-nitro-N-(4-pentoxyphenyl)benzamide exerts its effects is through the activation of hERG potassium channels. This activation is achieved by removing the inactivation of these channels, which is crucial for shaping the cardiac action potential and influencing its duration . The compound binds to specific sites on the hERG channel, causing a shift in the voltage-dependence of inactivation and slowing down the deactivation process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(4-pentoxyphenyl)benzamide is unique due to its pentoxyphenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-nitro-N-(4-pentoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-12-24-17-10-8-15(9-11-17)19-18(21)14-6-5-7-16(13-14)20(22)23/h5-11,13H,2-4,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSHKFOQNKILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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